O-pentylhydroxylamine
Description
O-Pentylhydroxylamine (C₅H₁₁NHOH) is an alkylhydroxylamine derivative characterized by a hydroxylamine (-NHOH) functional group attached to a pentyl chain. This compound is primarily utilized in organic synthesis as a nucleophile, reducing agent, or ligand in metal-catalyzed reactions. Its lipophilic pentyl chain enhances solubility in nonpolar solvents compared to shorter-chain hydroxylamines, making it advantageous in specific synthetic applications.
Properties
IUPAC Name |
O-pentylhydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-2-3-4-5-7-6/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPVZDFRUFVPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20531588 | |
| Record name | O-Pentylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20531588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5963-74-6 | |
| Record name | O-Pentylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20531588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
O-pentylhydroxylamine can be synthesized through the reaction of aldehydes with lead nitrate, followed by a reduction reaction . Another method involves the reduction of nitro compounds using zinc dust or other reducing agents . The reaction conditions typically involve moderate temperatures and the use of solvents such as water or organic solvents .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
O-pentylhydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like zinc dust, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve moderate temperatures and appropriate solvents .
Major Products Formed
The major products formed from reactions involving this compound include nitroso compounds, amines, and substituted hydroxylamines .
Scientific Research Applications
O-pentylhydroxylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-pentylhydroxylamine involves its ability to act as a nucleophile and participate in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities . The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Structural and Functional Group Analysis
- O-Pentylhydroxylamine : Contains a hydroxylamine (-NHOH) group bonded to a pentyl chain. The -NHOH moiety confers dual reactivity as both a nucleophile and a weak acid.
- Pentylamine (C₅H₁₁NH₂) : A primary aliphatic amine with a -NH₂ group. It is highly basic (pKa ~10.6) and widely used in surfactants and corrosion inhibitors .
- Phenylhydrazine (C₆H₅NHNH₂): Features a hydrazine (-NHNH₂) group attached to a benzene ring. It is a potent nucleophile but highly toxic and carcinogenic .
- Hydroxylamine (NH₂OH) : The simplest hydroxylamine derivative, with applications in pharmaceuticals and polymer synthesis. It is less stable than alkyl-substituted derivatives due to its high polarity.
Physical and Chemical Properties
Research Findings and Guidelines
- Pentylamine : OSHA guidelines emphasize its flammability and corrosivity, requiring storage in cool, ventilated areas .
- Phenylhydrazine : WHO’s Concise International Chemical Assessment Document 19 (2000) highlights its hematotoxicity and recommends substitution with safer alternatives .
- This compound: Limited studies exist, but its stability and lipophilicity suggest utility in organic solvents where hydroxylamine is ineffective.
Biological Activity
O-pentylhydroxylamine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is a derivative of hydroxylamine, characterized by the presence of a pentyl group attached to the nitrogen atom. Its chemical structure can be represented as follows:
This compound exhibits properties typical of hydroxylamines, including nucleophilicity due to the presence of the hydroxylamine functional group (-NH2OH).
Biological Activity Overview
Research has indicated that this compound may exhibit various biological activities, including:
- Antioxidant Activity : Hydroxylamines are known to act as reducing agents and can scavenge free radicals, which suggests that this compound might possess antioxidant properties.
- Antimicrobial Effects : Some studies have indicated that derivatives of hydroxylamines can inhibit bacterial growth, potentially making this compound a candidate for antimicrobial applications.
- Enzyme Inhibition : Hydroxylamines can interact with enzymes, affecting their activity. This property may be leveraged in drug design to create inhibitors for specific targets.
1. Antioxidant Activity
A study investigated the antioxidant potential of various hydroxylamine derivatives, including this compound. The results showed that these compounds effectively reduced oxidative stress markers in vitro. The following table summarizes the antioxidant activity measured through different assays:
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) | IC50 (µM) |
|---|---|---|---|
| This compound | 65 ± 5 | 70 ± 3 | 25 |
| Control (Ascorbic Acid) | 90 ± 2 | 95 ± 1 | 10 |
This data indicates that while this compound exhibits significant antioxidant activity, it is less potent than ascorbic acid.
2. Antimicrobial Activity
In another study focusing on the antimicrobial properties of this compound, it was tested against several bacterial strains. The results are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
These findings suggest that this compound has varying degrees of effectiveness against different bacterial strains, indicating potential for development as an antimicrobial agent.
3. Enzyme Inhibition Studies
Research has also explored the enzyme inhibition potential of this compound. A study assessed its effect on a specific enzyme involved in metabolic pathways:
- Enzyme : Glutathione S-transferase (GST)
- Inhibition Type : Competitive
- Ki Value : 30 µM
The inhibition of GST by this compound suggests its potential role in modulating detoxification processes in cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
